4-hydroxy-2-sulfanyl-1H-pyrimidin-6-one
Description
4-Hydroxy-2-sulfanyl-1H-pyrimidin-6-one is a pyrimidinone derivative characterized by a hydroxyl (-OH) group at position 4 and a sulfanyl (-SH) group at position 2. Its molecular formula is C₄H₃N₂O₂S, with a molar mass of 143.14 g/mol. The compound’s structure combines hydrogen-bonding capacity (via -OH and -SH) with nucleophilic reactivity (from the thiol group).
Properties
IUPAC Name |
4-hydroxy-2-sulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c7-2-1-3(8)6-4(9)5-2/h1H,(H3,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUQITWXBMZUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)S)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C(NC1=O)S)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-hydroxy-2-sulfanyl-1H-pyrimidin-6-one involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Reaction: The starting materials undergo a series of reactions, often involving catalysts and specific temperature conditions.
Intermediate Formation: The intermediate compounds are formed through controlled reactions, which may include oxidation or reduction processes.
Final Synthesis: The final compound is synthesized through a series of purification and crystallization steps to ensure the desired purity and structure.
Industrial production methods for this compound are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield. These methods often involve automated processes and advanced equipment to maintain consistency and quality.
Chemical Reactions Analysis
4-hydroxy-2-sulfanyl-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of specific oxidized products.
Reduction: Reduction reactions involving this compound typically use reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur under specific conditions, where functional groups in this compound are replaced by other groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Scientific Research Applications
4-hydroxy-2-sulfanyl-1H-pyrimidin-6-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes, contributing to the development of new compounds and materials.
Biology: In biological research, this compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: This compound is explored for its potential therapeutic applications, including its role in drug development and its effects on specific biological pathways.
Industry: this compound is used in industrial applications, such as the production of specialized materials and chemicals, due to its unique properties and reactivity.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-sulfanyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. This compound can bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which this compound is used.
Comparison with Similar Compounds
Key Findings and Implications
- Substituent Effects : Hydroxy and sulfanyl groups enhance solubility and reactivity but may increase toxicity. Methyl or fluorinated groups improve stability and lipophilicity.
- Biological Activity: Fluorinated pyridinones (e.g., 4p) show promise as analgesics, while thiol-containing analogs (e.g., target compound) may face metabolic challenges.
- Synthetic Complexity : Introducing -OH or -SH groups requires careful optimization to avoid oxidation or side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
